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Compound of Interest

Compound Name: Cyclopropylbenzene

Cat. No.: B146485 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

cyclopropylbenzene (C₉H₁₀), a key aromatic hydrocarbon used in organic synthesis and

medicinal chemistry. This document is intended for researchers, scientists, and drug

development professionals, offering detailed spectroscopic data from Nuclear Magnetic

Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside the

experimental protocols for data acquisition.

Molecular Structure and Spectroscopic Overview
Cyclopropylbenzene is an organic compound with the chemical formula C₉H₁₀, consisting of a

cyclopropyl group attached to a benzene ring.[1][2][3] Its molecular weight is approximately

118.18 g/mol .[3][4] Spectroscopic analysis is crucial for confirming the structure and purity of

cyclopropylbenzene. The following sections detail the characteristic data obtained from ¹H

NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number of different types of protons, their

electronic environment, and the connectivity between adjacent protons. The spectrum for
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cyclopropylbenzene is typically run in deuterated chloroform (CDCl₃).[5]

Table 1: ¹H NMR Data for Cyclopropylbenzene (400 MHz, CDCl₃)[5]

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.28 - 7.24 m 2H H-3, H-5 (meta)

7.18 - 7.14 m 1H H-4 (para)

7.08 - 7.06 m 2H H-2, H-6 (ortho)

1.92 - 1.86 m 1H H-1'

0.98 - 0.93 m 2H H-2', H-3' (cis)

0.72 - 0.67 m 2H H-2', H-3' (trans)

Note: Assignments of aromatic protons can vary. The aliphatic protons of the cyclopropyl ring

show complex splitting due to cis and trans coupling.

¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) identifies the number of chemically distinct carbon atoms in a

molecule.[6] Standard ¹³C NMR spectra are proton-decoupled, meaning each unique carbon

appears as a single line.[7]

Table 2: ¹³C NMR Data for Cyclopropylbenzene
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Chemical Shift (δ) ppm Assignment

143.9 C-1

128.3 C-3, C-5

125.9 C-2, C-6

125.4 C-4

15.2 C-1'

9.9 C-2', C-3'

Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the vibrational transitions of a molecule when it absorbs

infrared radiation.[8] It is particularly useful for identifying the presence of specific functional

groups. The IR spectrum of cyclopropylbenzene is often recorded as a neat liquid film.[4]

Table 3: Key IR Absorption Bands for Cyclopropylbenzene

Wavenumber (cm⁻¹) Vibration Type Functional Group

3080 - 3010 C-H Stretch Aromatic & Cyclopropyl

2920 - 2850
C-H Stretch (asymmetric &

symmetric)
Cyclopropyl CH₂

~1605, 1495, 1450 C=C Stretch Aromatic Ring

~1020
C-H in-plane bend / Ring

vibration
Cyclopropyl

~770, 695 C-H out-of-plane bend Monosubstituted Benzene

The bands above 3000 cm⁻¹ are characteristic of C-H stretching from both the aromatic ring

and the cyclopropyl group. The sharp peaks in the 1450-1605 cm⁻¹ region are indicative of the

aromatic ring, and the strong absorptions around 770-695 cm⁻¹ confirm the monosubstituted

pattern of the benzene ring.[9]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/infrared/infrared.htm
https://www.benchchem.com/product/b146485?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Cyclopropylbenzene
https://www.benchchem.com/product/b146485?utm_src=pdf-body
https://kpu.pressbooks.pub/organicchemistry/chapter/6-3-ir-spectrum-and-characteristic-absorption-bands/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146485?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry (MS)
Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ionized

molecules.[10] It provides information about the molecular weight and the fragmentation

pattern of a compound, which can aid in structural elucidation. Electron Ionization (EI) is a

common method used for volatile compounds like cyclopropylbenzene.

The mass spectrum of cyclopropylbenzene shows a prominent molecular ion (M⁺) peak at

m/z 118, corresponding to its molecular weight.[1][11]

Table 4: Major Fragments in the Mass Spectrum of Cyclopropylbenzene[11]

m/z Relative Intensity (%) Assignment

118 63.6 [C₉H₁₀]⁺ (Molecular Ion, M⁺)

117 100.0 [M-H]⁺ (Base Peak)

115 28.0 [M-3H]⁺ or [C₉H₇]⁺

91 28.4 [C₇H₇]⁺ (Tropylium ion)

78 6.1 [C₆H₆]⁺ (Benzene ion)

77 6.3 [C₆H₅]⁺ (Phenyl ion)

65 6.7 [C₅H₅]⁺

51 7.3 [C₄H₃]⁺

39 7.1 [C₃H₃]⁺

The base peak at m/z 117 is formed by the loss of a single hydrogen atom. A significant peak

at m/z 91 corresponds to the stable tropylium ion, a common fragment in alkylbenzenes,

formed via rearrangement and cleavage of the cyclopropyl ring.

Experimental Protocols
The following sections describe generalized protocols for acquiring the spectroscopic data

presented in this guide.
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NMR Spectroscopy Protocol
Sample Preparation: A small amount of cyclopropylbenzene (typically 5-25 mg) is dissolved

in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR

tube. A small quantity of an internal standard, such as tetramethylsilane (TMS), may be

added for chemical shift referencing.

Instrument Setup: The NMR spectrometer (e.g., a 400 MHz Bruker Avance) is tuned and

shimmed for the specific sample to optimize the magnetic field homogeneity.[12]

Data Acquisition:

For ¹H NMR, a standard pulse sequence is used. Key parameters include the spectral

width, acquisition time (typically 1.5-3.0 s), and relaxation delay (1-5 s).[13]

For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum.[7]

Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger

number of scans and a longer relaxation delay are often required compared to ¹H NMR to

achieve a good signal-to-noise ratio.

IR Spectroscopy Protocol
Sample Preparation (Neat Liquid): A single drop of liquid cyclopropylbenzene is placed

between two polished salt plates (e.g., NaCl or KBr). The plates are pressed together to

create a thin liquid film.

Background Spectrum: A background spectrum of the empty salt plates is recorded to

subtract any atmospheric (CO₂, H₂O) or instrument-related absorptions.

Data Acquisition: The prepared sample is placed in the sample holder of an FTIR

spectrometer. The infrared spectrum is typically scanned over the range of 4000 to 400

cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

Mass Spectrometry Protocol (GC-MS with EI)
Sample Preparation: A dilute solution of cyclopropylbenzene is prepared in a volatile

organic solvent (e.g., dichloromethane or hexane).
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Gas Chromatography (GC): A small volume (e.g., 1 µL) of the solution is injected into the

GC, where the compound is vaporized and separated from the solvent and any impurities on

a capillary column.

Ionization (Electron Ionization - EI): As cyclopropylbenzene elutes from the GC column, it

enters the ion source of the mass spectrometer. In the EI source, molecules are bombarded

with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole or

time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.[10]

Detection: An electron multiplier or similar detector records the abundance of ions at each

m/z value, generating the mass spectrum.

Workflow for Spectroscopic Analysis
The following diagram illustrates a generalized workflow for the complete spectroscopic

characterization of a chemical sample like cyclopropylbenzene.
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Caption: General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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